molecular formula C10H15N3O B1371762 2-[(3-Methylphenyl)amino]propanohydrazide CAS No. 1396996-92-1

2-[(3-Methylphenyl)amino]propanohydrazide

Cat. No. B1371762
CAS RN: 1396996-92-1
M. Wt: 193.25 g/mol
InChI Key: FZRUQJLRCUMWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Methylphenyl)amino]propanohydrazide is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The InChI code for 2-[(3-Methylphenyl)amino]propanohydrazide is 1S/C10H15N3O/c1-7-4-3-5-9(6-7)12-8(2)10(14)13-11/h3-6,8,12H,11H2,1-2H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

2-[(3-Methylphenyl)amino]propanohydrazide has a molecular weight of 193.25 .

Scientific Research Applications

Antimicrobial Activity

A derivative of 2-[(3-Methylphenyl)amino]propanohydrazide has been synthesized and shown to have significant antimicrobial activity. This derivative, when converted to other compounds containing hydrazide, pyrrole, and chloroquinoxaline moieties, exhibited good antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, and antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Antibacterial Activity

In another study, azole derivatives synthesized from 3-[(4-methylphenyl)amino]propanehydrazide demonstrated good antibacterial activity against Rhizobium radiobacter, showcasing the potential of such compounds in antibacterial applications (Tumosienė et al., 2012).

Anti-HIV and Antimicrobial Properties

A series of acylhydrazones derived from a similar compound, N-(arylsulfonyl)methionine, showed strong activity against gram-positive bacteria and effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential in developing new antimicrobial agents, including for anti-HIV purposes (Tatar et al., 2016).

Complexation and Antimicrobial Studies

Complexation of a similar hydrazide compound with various metal ions led to the synthesis of complexes with antimicrobial properties. These studies indicate the potential for such compounds in the development of new antimicrobial agents (Devi et al., 2019).

Antitumor Properties

2-[(3-Methylphenyl)amino]propanohydrazide derivatives have also been studied for their antitumor properties. For example, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles demonstrated potent antitumor properties in vitro and in vivo, highlighting the potential of such derivatives in cancer treatment (Bradshaw et al., 2002).

Anti-Seizure Effects

Interestingly, derivatives of 2-[(3-Methylphenyl)amino]propanohydrazide have also been evaluated for their potential anti-seizure effects. The study of 2-amino-7-phosphonoheptanoic acid, a related compound, against various convulsants suggests possible applications in neurology (Czuczwar & Meldrum, 1982).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(3-methylanilino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-4-3-5-9(6-7)12-8(2)10(14)13-11/h3-6,8,12H,11H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRUQJLRCUMWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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